7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
Description
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is a chemical compound with the molecular formula C11H9ClN2S and a molecular weight of 236.72 g/mol It is a member of the naphthothiazole family, characterized by a naphthalene ring fused to a thiazole ring
Properties
CAS No. |
240136-26-9 |
|---|---|
Molecular Formula |
C11H9ClN2S |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-chloronaphthalene-1,4-dione in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Amines or thiols in the presence of a base such as triethylamine in solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted naphthothiazole derivatives.
Scientific Research Applications
7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . Additionally, its electronic properties make it suitable for use in materials science applications, where it can facilitate charge transport in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-ol
- 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-thiol
- 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-carboxylic acid
Uniqueness
Compared to similar compounds, 7-chloro-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine is unique due to its specific substitution pattern and electronic properties. The presence of the chloro group and the amine functionality allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
